![molecular formula C18H19N3O3S B2960281 N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428379-62-7](/img/structure/B2960281.png)
N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclohexene ring, a tetrahydrothiazolo ring, a pyridine ring, and a furan ring. Compounds with similar structures are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via condensation reactions, nucleophilic substitutions, and alkylations .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been synthesized via reactions involving α-bromoketones and 2-aminopyridines .Scientific Research Applications
Enaminones as Precursors for Synthesis
Enaminones, which include compounds structurally similar to N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide, serve as key intermediates in the synthesis of various derivatives with potential therapeutic applications. For example, they have been used to synthesize substituted pyrazoles with antitumor and antimicrobial activities (Riyadh, 2011).
Development of Azolopyrimidines and Azolopyridines
The reactions of enaminones with aminoheterocycles lead to the formation of azolopyrimidines and azolopyridines. These compounds are significant due to their wide range of biological activities, including potential antimicrobial and anticancer properties (Almazroa et al., 2004).
Bromination and Derivative Formation
The bromination of related compounds, such as cyclohexanone-2-carboxamide, has been studied to understand the formation of various derivatives. These derivatives could have implications in the development of new pharmaceuticals (Bischoff & Schroeder, 1981).
Synthesis of Spiro Derivatives
Spiro derivatives of compounds structurally similar to the subject compound have been synthesized. These derivatives have potential applications in pharmaceutical research due to their complex structures and potential biological activities (Gladkov et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(cyclohex-3-ene-1-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16(13-7-9-24-11-13)20-18-19-14-6-8-21(10-15(14)25-18)17(23)12-4-2-1-3-5-12/h1-2,7,9,11-12H,3-6,8,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSJGOJYOLZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide |
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